molecular formula C22H28FN4O6P B1683195 Toceranib phosphate CAS No. 874819-74-6

Toceranib phosphate

Cat. No. B1683195
CAS RN: 874819-74-6
M. Wt: 494.5 g/mol
InChI Key: AOORBROPMMRREB-HBPAQXCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Toceranib phosphate, sold under the brand name Palladia, is a receptor tyrosine kinase inhibitor used in the treatment of canine mast cell tumor . It was developed by SUGEN as SU11654, a sister compound to sunitinib, which was later approved for human therapies . It’s one of the only dog-specific anti-cancer drugs approved by the U.S. Food and Drug Administration (FDA) .


Molecular Structure Analysis

Toceranib phosphate has the empirical formula C22H25FN4O2H3O4P and a molecular weight of 494.46 . Its chemical name is 5-[(5Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide .


Physical And Chemical Properties Analysis

Toceranib phosphate has the empirical formula C22H25FN4O2H3O4P and a molecular weight of 494.46 . Its chemical name is 5-[(5Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide .

Scientific Research Applications

Oncology: Canine Mast Cell Tumors

Toceranib phosphate, marketed as Palladia, is primarily used in veterinary medicine for the treatment of canine mast cell tumors . It functions as a receptor tyrosine kinase inhibitor, disrupting the pathways that contribute to tumor growth and survival . This targeted approach allows for the management of recurrent mast cell tumors following surgical excision.

Oncology: Canine Exocrine Pancreatic Adenocarcinoma

Another significant application of Toceranib phosphate is in treating canine exocrine pancreatic adenocarcinoma . Although a rare and aggressive tumor, Toceranib has shown biological activity in dogs with this condition, suggesting potential as a therapeutic option . The drug was well-tolerated in a small study, with some dogs achieving partial response or stable disease.

Drug Delivery Systems: Nanohydroxyapatite Platform

Innovative research has explored the use of Toceranib phosphate in combination with nanohydroxyapatite (nHAp) as an antineoplastic drug delivery system . This combination aims to enhance the drug’s effectiveness by providing a slower and more prolonged release, potentially improving therapeutic outcomes in cancer treatment.

Veterinary Medicine: Treatment Strategies Mimicking Human Regimens

Due to the clinical similarities between canine and human pancreatic carcinomas, Toceranib phosphate is being investigated for its role in treatment strategies that mimic human regimens. This cross-species application could lead to better outcomes in canine patients and provide insights into human treatments .

Physicochemical Research: Interaction Studies

Toceranib phosphate’s interaction with other compounds, such as nHAp, has been studied to understand its physicochemical properties . These studies include analyzing crystallinity, grain size, morphology, and surface interactions, which are crucial for developing effective drug delivery systems .

Cytotoxicity Testing: Mastocytoma Cells

The compound’s effectiveness has been tested on NI-1 mastocytoma cells using the Alamar blue colorimetric technique. The results suggest high efficiency and specificity, indicating Toceranib phosphate’s potential in targeted cancer therapy .

Comparative Oncology: Cross-Species Cancer Research

Toceranib phosphate’s use in veterinary medicine provides valuable data for comparative oncology —the study of cancer across different species. This research can uncover universal mechanisms of cancer progression and treatment responses, benefiting both veterinary and human medicine .

Mechanism of Action

Target of Action

Toceranib phosphate, also known as Palladia, is a multi-target receptor tyrosine kinase (RTK) inhibitor . It primarily targets several members of the split kinase family of RTKs, including VEGFR2, PDGFRα, PDGFRβ, and KIT . These receptors play crucial roles in cellular processes such as cell growth, differentiation, and angiogenesis .

Mode of Action

Toceranib phosphate works by selectively inhibiting the tyrosine kinase activity of its targets . It acts as a competitive inhibitor of ATP, thereby preventing receptor phosphorylation and subsequent downstream signal transduction . This inhibition disrupts the normal functioning of these receptors, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of these RTKs by toceranib phosphate affects several biochemical pathways. For instance, the inhibition of VEGFR2 disrupts the VEGF signaling pathway, which is crucial for angiogenesis . Similarly, the inhibition of PDGFRα and PDGFRβ can affect the PDGF signaling pathway, which plays a role in cell proliferation and differentiation .

Pharmacokinetics

Toceranib phosphate is administered orally . After administration, it exhibits a bioavailability of 77%, indicating a high proportion of the drug reaches systemic circulation . It has a protein binding rate of 91%-93%, suggesting it largely circulates in the body bound to proteins . The elimination half-life of toceranib is about 16 hours, indicating that it remains in the body for a significant period before being eliminated .

Result of Action

The action of toceranib phosphate leads to both direct antitumor and antiangiogenic effects . By inhibiting the activity of RTKs, it can induce cell cycle arrest and consequent apoptosis in tumor cells expressing activation mutations in the RTK kinase, c-Kit . Additionally, by disrupting the VEGF signaling pathway, it can inhibit angiogenesis, thereby cutting off the blood supply to the tumor .

Action Environment

The efficacy and stability of toceranib phosphate can be influenced by various environmental factors. For instance, the pH of the medium can affect the release behavior of the drug . Furthermore, the presence of other compounds, such as nanohydroxyapatite, can potentially enhance the drug’s delivery and effectiveness . .

Safety and Hazards

Toceranib phosphate is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes . It should be used cautiously in pets with liver or kidney problems, or pets with existing gastrointestinal problems, bone marrow problems, or infection .

properties

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2.H3O4P/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27;1-5(2,3)4/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28);(H3,1,2,3,4)/b17-12-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOORBROPMMRREB-HBPAQXCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874819-74-6
Record name Toceranib phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874819746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 874819-74-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOCERANIB PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24F9PF7J3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of toceranib phosphate?

A1: Toceranib phosphate exerts its anti-tumor and anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases []. Its primary targets include c-Kit, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptors (PDGFRs) [].

Q2: How does toceranib phosphate's inhibition of c-Kit affect mast cell tumors?

A2: Toceranib phosphate binds to the intracellular kinase domain of c-Kit, preventing its activation []. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and differentiation, ultimately leading to tumor cell death [].

Q3: What is the significance of VEGFR2 inhibition by toceranib phosphate?

A3: VEGFR2 plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR2, toceranib phosphate hinders the development of new blood vessels that supply nutrients and oxygen to the tumor, thereby limiting tumor growth [, ].

Q4: What is the molecular formula and weight of toceranib phosphate?

A4: Unfortunately, the provided research excerpts do not explicitly mention the molecular formula and weight of toceranib phosphate.

Q5: Is there any information available regarding the material compatibility and stability of toceranib phosphate under various conditions?

A5: The provided research primarily focuses on the pharmacological aspects of toceranib phosphate. Information regarding material compatibility and stability under various conditions is not discussed within these excerpts.

Q6: How is toceranib phosphate absorbed, distributed, metabolized, and excreted in dogs?

A6: Toceranib phosphate is administered orally and demonstrates good oral bioavailability in dogs (76.9%) []. It is highly protein-bound in plasma (90.8-92.8%) and exhibits a large volume of distribution, suggesting extensive tissue distribution []. Toceranib phosphate undergoes hepatic metabolism, primarily forming an alicyclic N-oxide metabolite []. The majority of the drug is excreted in feces (92%), with a small portion (7%) excreted in urine []. The long elimination half-life (around 31 hours) suggests enterohepatic recirculation [, ].

Q7: Does food affect the pharmacokinetics of toceranib phosphate?

A7: Studies in laboratory beagles found no statistically significant differences in pharmacokinetic parameters when toceranib phosphate was administered in fed versus fasted states [].

Q8: What types of in vitro assays have been used to study the activity of toceranib phosphate?

A8: Researchers have employed various in vitro assays to investigate toceranib phosphate's effects on cancer cells, including cell growth inhibition assays (transwell assays), wound healing assays (to assess cell migration), and colony formation assays (to assess cell proliferation and survival) [].

Q9: What animal models have been used to evaluate toceranib phosphate's efficacy?

A9: Mouse xenograft models, where human or canine cancer cells are implanted into mice, have been utilized to study toceranib phosphate's in vivo efficacy. One study specifically used an orthotopic xenograft model, implanting canine osteosarcoma cells directly into the bone marrow of mice, to mimic the natural tumor environment [].

Q10: What types of cancers in dogs have shown responses to toceranib phosphate in clinical studies?

A10: Toceranib phosphate demonstrates clinical efficacy against a variety of canine cancers, including mast cell tumors [, ], anal sac adenocarcinoma [], nasal carcinoma [, ], and gastrointestinal stromal tumors [].

Q11: Are there any known mechanisms of resistance to toceranib phosphate in canine mast cell tumors?

A11: Yes, research suggests that acquired resistance to toceranib phosphate can develop in canine mast cell tumors. One mechanism involves the acquisition of secondary mutations in the c-Kit gene, the primary target of toceranib phosphate []. These mutations can alter the drug's binding site, rendering it less effective [].

Q12: What are the most common adverse effects associated with toceranib phosphate administration in dogs?

A12: The most frequently reported adverse events in dogs receiving toceranib phosphate are gastrointestinal disturbances, primarily diarrhea and anorexia [, , , , ]. These effects are generally mild to moderate in severity and can often be managed with dose adjustments or supportive care [, ].

Q13: Are there any concerns regarding toceranib phosphate's effects on the cardiovascular system in dogs?

A13: Yes, toceranib phosphate administration has been associated with an increased risk of systemic hypertension (high blood pressure) in dogs []. Regular blood pressure monitoring is recommended for dogs undergoing treatment with toceranib phosphate [].

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